1-((1R,3s)-adamantan-1-yl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)urea
Description
This compound is a 1,3-disubstituted urea derivative featuring a rigid adamantane moiety and a substituted phenyl ring. The stereochemistry (1R,3s) of the adamantane scaffold may influence molecular recognition in biological systems.
Properties
IUPAC Name |
1-(1-adamantyl)-3-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O3S/c1-14-3-4-18(24-5-2-6-28(24,26)27)10-19(14)22-20(25)23-21-11-15-7-16(12-21)9-17(8-15)13-21/h3-4,10,15-17H,2,5-9,11-13H2,1H3,(H2,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJDWCLQKBFVXSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)NC34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((1R,3s)-adamantan-1-yl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)urea typically involves multiple steps, starting from commercially available precursors. A commonly adopted route includes:
Synthesis of Intermediate Compounds:
The synthesis of the 5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl precursor might involve the alkylation of a phenol derivative followed by cyclization with sulfur and subsequent oxidation.
The adamantane-1-amine can be prepared via the reduction of the corresponding adamantane-1-carboxamide.
Coupling Reaction:
The urea linkage is often formed via the reaction between an isocyanate derivative of the adamantane precursor and an amine derivative of the phenyl precursor.
Industrial Production Methods: Scaling up the production for industrial purposes requires robust and reproducible protocols. Techniques such as continuous-flow chemistry and optimization of reaction parameters (temperature, pressure, and catalysts) are employed to ensure high yield and purity. The use of automated reactors and purification systems, such as chromatography and recrystallization, are common.
Chemical Reactions Analysis
Types of Reactions: 1-((1R,3s)-adamantan-1-yl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The adamantane moiety is prone to oxidation, forming ketones or alcohols under strong oxidizing conditions.
Reduction: Reduction of the nitroso or nitro groups within the isothiazolidinyl ring can yield corresponding amines.
Substitution Reactions: The aromatic ring may undergo electrophilic substitution reactions, introducing different functional groups at the ortho or para positions.
Common Reagents and Conditions Used:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium borohydride (NaBH₄).
Substitution: Halogens (Br₂, Cl₂), nitrating agents (HNO₃).
Major Products Formed:
Oxidation Products: Adamantanone, hydroxylated derivatives.
Reduction Products: Primary and secondary amines.
Substitution Products: Halogenated and nitrated derivatives.
Chemistry:
Catalyst development: Its unique structure makes it a candidate for heterogeneous catalysis.
Molecular recognition: Used in designing molecular receptors due to its ability to engage in multiple non-covalent interactions.
Biology and Medicine:
Drug design: Investigated for potential antiviral and antibacterial properties.
Enzyme inhibitors: The compound's structure allows it to inhibit specific enzymes by mimicking natural substrates.
Industry:
Material science: Explored for its potential in creating novel polymers with unique physical properties.
Surface coatings: Utilized in the development of hydrophobic and oleophobic surface treatments.
Mechanism of Action
Molecular Targets and Pathways: 1-((1R,3s)-adamantan-1-yl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)urea interacts with biological targets through multiple mechanisms:
Enzyme Inhibition: Binds to the active sites of enzymes, preventing substrate access and activity.
Receptor Modulation: Engages with cellular receptors, altering signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Urea Scaffold
The compound is compared to analogs with differing substituents on the urea framework. Key examples include:
Key Observations :
- Adamantane Modifications : The 2-oxaadamantane variant (Table, row 3) replaces a methylene group with oxygen, improving aqueous solubility while retaining rigidity . In contrast, the target compound retains the native adamantane structure, prioritizing lipophilicity.
- Aromatic Substituents : The trifluorophenyl group (row 3) introduces strong electron-withdrawing effects, whereas the target compound’s 1,1-dioxidoisothiazolidin-2-yl group adds a sulfone moiety, likely enhancing hydrogen-bond acceptor capacity .
- Synthetic Yields : Adamantane-containing ureas exhibit variable yields (e.g., 36% in row 2 vs. 82% for hexanediyl-bis-urea derivatives in ), suggesting steric hindrance from bulky groups affects efficiency .
Physicochemical and Spectroscopic Properties
- ¹H NMR : Adamantane protons resonate as sharp singlets (δ 1.6–2.1 ppm), while the isothiazolidine dioxide and methylphenyl groups in the target compound would show distinct splitting patterns (cf. for analogous ureas) .
- Mass Spectrometry : The molecular ion peak (m/z) for the target compound is expected near 442.5 (C₂₃H₃₀N₄O₃S), consistent with adamantane-urea analogs in (e.g., m/z 302 for C₁₉H₃₀N₂O) .
Biological Activity
The compound 1-((1R,3S)-adamantan-1-yl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)urea represents a novel class of urea derivatives that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of adamantane derivatives with isothiazolidine derivatives. The structural formula can be represented as follows:
Table 1: Structural Properties
| Property | Value |
|---|---|
| Molecular Weight | 336.46 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Research indicates that this compound exhibits significant inhibitory activity against various enzymes, particularly those involved in metabolic processes. It has been shown to inhibit soluble epoxide hydrolase (sEH), an enzyme implicated in inflammation and pain pathways. The inhibition of sEH can lead to increased levels of epoxyeicosatrienoic acids (EETs), which have vasodilatory and anti-inflammatory effects.
Case Studies
- Inhibition of Soluble Epoxide Hydrolase :
- Neuroprotective Effects :
- Anti-inflammatory Properties :
Table 2: Biological Activity Summary
| Activity Type | Result/Observation |
|---|---|
| sEH Inhibition | IC50: 0.4–21.7 nM |
| Neuroprotection | Positive effects in animal models |
| Anti-inflammatory | Reduction in inflammatory markers |
Research Findings
Recent studies have focused on the pharmacokinetic properties of this compound, highlighting its lipophilicity and potential for central nervous system penetration. The introduction of the adamantane moiety enhances its bioavailability while maintaining a balance between solubility and permeability.
Computational Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to sEH, providing insights into its mechanism of action at the molecular level . These studies suggest that modifications to the structure could enhance inhibitory potency and selectivity.
Scientific Research Applications
Biological Applications
The compound's potential therapeutic applications are notable:
Anticancer Activity
Research indicates that urea derivatives can exhibit significant anticancer properties. For instance, compounds containing the adamantane structure have shown promise in inhibiting tumor growth in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and apoptosis .
Antimicrobial Properties
Urea derivatives have been tested for antimicrobial activity against a range of pathogens. The incorporation of the isothiazolidinone moiety may enhance the compound's ability to disrupt bacterial cell walls or interfere with metabolic processes .
Neuroprotective Effects
Preliminary studies suggest that adamantane-based compounds can provide neuroprotection in models of neurodegenerative diseases. Their ability to cross the blood-brain barrier makes them suitable candidates for treating conditions like Alzheimer's disease .
Material Science Applications
Beyond biological applications, this compound can be explored in material science:
Polymer Chemistry
The unique properties of adamantane derivatives allow them to be used as building blocks in polymer synthesis. Their incorporation can lead to materials with enhanced thermal stability and mechanical properties .
Nanotechnology
Research into nanomaterials has identified adamantane-based compounds as potential agents for drug delivery systems due to their structural stability and ability to form complexes with various drugs .
Case Studies and Research Findings
| Study | Findings | Application |
|---|---|---|
| Burmistrov et al. (2023) | Synthesis of new urea derivatives showed significant anticancer activity against specific cell lines. | Cancer treatment |
| Nguyen et al. (2012) | Characterized novel adamantane derivatives exhibiting antimicrobial properties. | Antimicrobial agents |
| ResearchGate Publication (2023) | Crystal structure analysis indicated potential for neuroprotective applications. | Neurodegenerative disease treatment |
Q & A
Advanced Research Question
- ADMET Prediction : Use Schrödinger’s QikProp or SwissADME to estimate logP (<5), solubility (>50 µM), and CYP450 inhibition .
- Toxicity Screening : Apply DEREK Nexus to flag structural alerts (e.g., isothiazolidin dioxide’s potential hepatotoxicity) .
- Molecular Dynamics (MD) : Simulate binding stability (RMSD <2 Å over 100 ns) with targets like β-amyloid for neurodegenerative applications .
How should researchers address contradictory data in biological or structural studies?
Advanced Research Question
Case example: Discrepancies in enzyme inhibition results may arise from assay conditions (pH, ionic strength).
- Statistical Analysis : Apply ANOVA to identify outliers or batch effects .
- Orthogonal Validation : Confirm binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
- Crystallographic Reanalysis : Re-refine X-ray data with SHELXL to check for model bias .
What strategies enhance the compound’s stability under physiological conditions?
Advanced Research Question
- Forced Degradation Studies : Expose to pH 1–13, UV light, and 40°C/75% RH. Monitor via LC-MS for hydrolytic (urea cleavage) or oxidative (adamantane ring) degradation .
- Formulation : Encapsulate in PLGA nanoparticles (size <200 nm, PDI <0.2) to improve serum stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
